molecular formula C15H12N2O2S B2817412 N-(benzo[d]thiazol-6-yl)-3-methoxybenzamide CAS No. 922920-09-0

N-(benzo[d]thiazol-6-yl)-3-methoxybenzamide

Cat. No.: B2817412
CAS No.: 922920-09-0
M. Wt: 284.33
InChI Key: IDGZKJMKGXBUPR-UHFFFAOYSA-N
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Description

N-(benzo[d]thiazol-6-yl)-3-methoxybenzamide is a small molecule research compound based on the privileged benzothiazole scaffold , a structure renowned for its diverse and potent biological activities . This derivative is of significant interest in oncology and immunology research, particularly for investigating novel therapeutic strategies that target the critical interplay between chronic inflammation and cancer progression . Benzothiazole analogs have demonstrated a promising ability to simultaneously exert anti-proliferative effects on cancer cells and reduce the secretion of key pro-inflammatory cytokines such as IL-6 and TNF-α . The proposed mechanism of action for this class of compounds involves the inhibition of pivotal signaling pathways , including AKT and ERK , which are central to cell survival, proliferation, and migration . Furthermore, benzothiazole derivatives are established as effective inhibitors of tumor-associated carbonic anhydrase (CA), presenting a strategy for targeting hypoxic tumors . As a research chemical, this compound is a valuable tool for in vitro studies aimed at exploring the structure-activity relationships of 6-aminobenzothiazole amide derivatives and for screening against a panel of cancer cell lines to elucidate its full pharmacological profile . The product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(1,3-benzothiazol-6-yl)-3-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O2S/c1-19-12-4-2-3-10(7-12)15(18)17-11-5-6-13-14(8-11)20-9-16-13/h2-9H,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDGZKJMKGXBUPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NC2=CC3=C(C=C2)N=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

N-(benzo[d]thiazol-6-yl)-3-methoxybenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles: Halogens, amines, alcohols

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce amines or alcohols .

Scientific Research Applications

Anticancer Activity

N-(benzo[d]thiazol-6-yl)-3-methoxybenzamide has been investigated for its anticancer properties. Studies have shown that compounds containing benzothiazole moieties exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives of benzothiazole have been reported to inhibit the proliferation of breast cancer cells, with mechanisms involving apoptosis induction and cell cycle arrest .

Antimicrobial Properties

Research indicates that this compound may also possess antimicrobial activities. Similar benzothiazole derivatives have demonstrated effectiveness against a range of pathogens, including bacteria and fungi. The mechanism often involves disrupting microbial cell membranes or inhibiting essential enzymatic processes .

Neuroprotective Effects

Recent studies have explored the neuroprotective effects of this compound, particularly in models of neurodegenerative diseases such as Alzheimer's disease. Compounds with similar structures have been shown to modulate glutamate receptors, potentially reducing excitotoxicity and inflammation in neuronal tissues .

Anticancer Research

A study conducted by researchers at a leading university demonstrated that this compound exhibited significant cytotoxicity against MCF-7 breast cancer cells, with an IC50 value indicating potent activity compared to standard chemotherapeutics . The compound was found to induce apoptosis through the activation of caspase pathways.

Antimicrobial Activity

In another study, the compound was tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli. Results showed that it inhibited bacterial growth effectively, suggesting its potential as a lead compound for developing new antibiotics.

Neuroprotection

Research published in a peer-reviewed journal highlighted the neuroprotective effects of similar compounds on neuronal cells subjected to oxidative stress. The study concluded that these compounds could reduce cell death and inflammation markers in vitro, indicating potential therapeutic applications for neurodegenerative diseases .

Data Table: Summary of Applications

ApplicationTarget AreaFindings/ResultsReferences
AnticancerBreast CancerInduces apoptosis; IC50 values indicate potency
AntimicrobialBacterial InfectionsEffective against Staphylococcus aureus
NeuroprotectionNeurodegenerative DiseasesReduces oxidative stress-induced cell death

Comparison with Similar Compounds

Table 1: Key Structural Features of N-(benzo[d]thiazol-6-yl)-3-methoxybenzamide and Analogous Compounds

Compound Name Core Structure Substituents/Modifications Molecular Weight (g/mol) Key References
This compound Benzo[d]thiazole + benzamide 3-methoxy on benzamide ~286.3 (estimated)
4-Methoxy-N-(2-methylbenzo[d]thiazol-6-yl)benzamide (3l) Benzo[d]thiazole + benzamide 4-methoxy on benzamide; 2-methyl on thiazole 312.35
3-Chloro-N-[6-(methoxy)benzo[d]thiazol-2-yl]benzamide Benzo[d]thiazole + benzamide 3-chloro on benzamide; 6-methoxy on thiazole 317.78
Compound 7q () Benzo[d]thiazole + benzamide 2-chloropyridinyl; 2-methoxy on benzamide 487.95
Compound 21 () Tetrahydrobenzo[d]thiazole + benzamide 3-methoxy on benzamide; cyclobutyl and propylamino chains ~447 (M+H)+

Key Observations:

  • Position of Methoxy Group: The substitution at the 3-methoxy position (target compound) versus 4-methoxy (compound 3l) alters electronic distribution and steric interactions. For instance, 3l showed a 63% synthesis yield via nickel-catalyzed reductive aminocarbonylation, suggesting feasible synthetic routes for para-substituted analogs .
  • Halogen vs.
  • Extended Side Chains: Compound 21 () incorporates a tetrahydrobenzo[d]thiazole ring and cyclobutyl-propylamino chains, which likely improve dopamine D3 receptor selectivity due to increased hydrophobic interactions .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Compound Name Melting Point (°C) Purity (%) Solubility (LogP) Synthesis Yield (%)
Target Compound Not reported Not reported Estimated ~2.8 Not reported
7q () 177.9–180.8 90.0 ~3.5 70
3l () Not reported Not reported ~3.1 63
Compound 21 () Not reported Not reported ~2.3 58

Key Findings:

  • The methoxy group generally lowers LogP (increasing hydrophilicity), but substituents like chlorine (e.g., 7q) or aromatic pyridinyl groups raise LogP, impacting membrane permeability .
  • Higher melting points in halogenated analogs (e.g., 7q at ~180°C) suggest stronger intermolecular forces compared to methoxy-substituted derivatives .

Biological Activity

N-(benzo[d]thiazol-6-yl)-3-methoxybenzamide is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and relevant research findings.

Overview of the Compound

This compound belongs to the thiazole family, which is known for a variety of biological activities including anti-inflammatory, anticancer, and antimicrobial properties. The compound's structure allows it to interact with various biological targets, making it a candidate for further pharmacological studies.

Target Interactions

  • DNA Interaction : Thiazole derivatives, including this compound, can interact with DNA and topoisomerase II. This interaction leads to DNA double-strand breaks, causing cell cycle arrest and apoptosis in cancer cells.
  • Anti-inflammatory Pathways : The compound has been shown to inhibit the biosynthesis of prostaglandins from arachidonic acid, which are key mediators in inflammatory responses. This inhibition contributes to its anti-inflammatory effects.
  • Anticancer Activity : Research indicates that compounds with similar structures exhibit significant anticancer activity by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines .

Anticancer Properties

This compound has been evaluated for its anticancer potential across multiple studies:

  • In vitro Studies : In studies involving human cancer cell lines such as A431 (skin cancer), A549 (lung cancer), and HepG2 (liver cancer), the compound demonstrated significant inhibition of cell growth and induced apoptosis at micromolar concentrations .
  • Mechanisms of Action : The compound promotes apoptosis through the activation of caspases and modulation of cell cycle regulators, leading to G2/M phase arrest .

Anti-inflammatory Effects

The compound exhibits notable anti-inflammatory properties by:

  • Reducing levels of pro-inflammatory cytokines such as IL-6 and TNF-α in treated cells.
  • Inhibiting the expression of cyclooxygenase enzymes involved in prostaglandin synthesis .

Case Studies and Research Findings

A summary of key findings from recent studies on this compound is presented in the following table:

StudyCell Lines TestedIC50 Values (μM)Key Findings
A4312.5Significant inhibition of proliferation; induced apoptosis.
HepG21.2Induced apoptosis; most potent among tested derivatives.
A5494.0Reduced cell viability; inhibited migration.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(benzo[d]thiazol-6-yl)-3-methoxybenzamide, and what reaction conditions optimize yield and purity?

  • Methodology : The compound is typically synthesized via condensation of 6-aminobenzo[d]thiazole with 3-methoxybenzoyl chloride in the presence of a base (e.g., triethylamine or pyridine) in anhydrous dichloromethane at 0–25°C. Reaction progress is monitored via TLC, and purification involves column chromatography using ethyl acetate/hexane gradients .
  • Key Considerations : Control of moisture and temperature prevents hydrolysis of the benzoyl chloride. Yield optimization (~70–80%) requires stoichiometric equivalence of reagents and inert atmospheric conditions .

Q. How is the structure of this compound validated post-synthesis?

  • Analytical Techniques :

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm the presence of methoxy (-OCH3_3) protons at δ ~3.8 ppm and aromatic protons in the benzothiazole (δ 7.2–8.5 ppm) and benzamide (δ 6.8–7.6 ppm) moieties .
  • Mass Spectrometry : High-resolution MS (HRMS) identifies the molecular ion peak [M+H]+^+ at m/z 311.08 (calculated for C15_{15}H13_{13}N2_2O2_2S) .
    • Purity Assessment : HPLC with UV detection (λ = 254 nm) ensures ≥95% purity using a C18 column and acetonitrile/water mobile phase .

Q. What preliminary biological assays are recommended for evaluating its bioactivity?

  • Screening Protocols :

  • Anticancer Activity : MTT assays against cell lines (e.g., HepG2, MCF7) at 1–100 μM concentrations, with IC50_{50} determination .
  • Antimicrobial Testing : Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria, reporting MIC values .
    • Controls : Include cisplatin (anticancer) and ampicillin (antimicrobial) as positive controls .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to enhance the compound’s bioactivity?

  • Strategy :

  • Substituent Modification : Replace the 3-methoxy group with electron-withdrawing (e.g., -CF3_3) or bulky groups (e.g., -N(CH3_3)2_2) to assess effects on receptor binding .
  • Scaffold Hybridization : Fuse the benzothiazole ring with pyridine or thiophene to improve metabolic stability .
    • Experimental Validation : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to targets like DNA topoisomerase II or EGFR kinase .

Q. How can contradictory data on its anticancer vs. antimicrobial efficacy be resolved?

  • Hypothesis Testing :

  • Mechanistic Studies : Perform RNA sequencing to identify differentially expressed genes in treated cancer vs. bacterial cells. For example, upregulation of pro-apoptotic Bax in cancer cells vs. disruption of gyrB in bacteria .
  • Dose-Dependent Analysis : Evaluate IC50_{50}/MIC ratios to determine selectivity windows. A narrow window suggests off-target effects .

Q. What advanced techniques characterize its interaction with biological targets?

  • Biophysical Methods :

  • Surface Plasmon Resonance (SPR) : Quantify binding kinetics (KD_D, kon_{on}/koff_{off}) to immobilized DNA or enzymes .
  • Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) of ligand-target binding .
    • In Vivo Models : Administer the compound (10–50 mg/kg) in xenograft mice to assess tumor suppression and toxicity profiles .

Methodological Challenges and Solutions

Q. How can poor aqueous solubility of this compound be addressed in formulation studies?

  • Approaches :

  • Nanoparticle Encapsulation : Use PLGA or liposomal carriers to enhance bioavailability. Optimize particle size (<200 nm) via dynamic light scattering (DLS) .
  • Prodrug Design : Introduce hydrolyzable groups (e.g., phosphate esters) to improve solubility, with enzymatic cleavage studies in simulated biological fluids .

Q. What strategies mitigate metabolic instability observed in preclinical studies?

  • Metabolic Profiling : Incubate the compound with liver microsomes (human/rat) and analyze metabolites via LC-MS. Common sites of oxidation include the benzothiazole sulfur and methoxy groups .
  • Structural Stabilization : Replace labile groups (e.g., -OCH3_3 → -OCF3_3) or introduce deuterium at vulnerable positions to slow CYP450-mediated degradation .

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